1-(2-Chlorophenyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea
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Overview
Description
The compound "1-(2-Chlorophenyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea" is a part of a broader class of urea derivatives known for their significant biological activities. The synthesis and study of these compounds have attracted attention due to their potential applications in various fields, excluding drug use and dosage considerations.
Synthesis Analysis
The synthesis of similar urea derivatives typically involves the reaction of specific isocyanates with amino-substituted thiadiazoles or related heterocycles. For example, novel derivatives were synthesized by reacting acylazides with 2-amino-5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazole, leading to compounds with promising biological activities, including plant growth regulation (Song Xin-jian et al., 2006).
Molecular Structure Analysis
The molecular structure of urea derivatives is often characterized using techniques such as X-ray crystallography, NMR, MS, and IR. These compounds generally exhibit a planar urea scaffold due to intramolecular N–H···O hydrogen bonds, facilitating specific biological interactions (Xin-jian Song et al., 2008).
Chemical Reactions and Properties
Urea derivatives undergo various chemical reactions, primarily based on their functional groups. The interactions often include hydrogen bonding and π–π stacking, crucial for their biological activity. Their reactivity can lead to the formation of centrosymmetric dimers or more complex molecular assemblies, significantly influencing their chemical properties and potential applications (Xin-jian Song et al., 2008).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are critical for understanding the compound's behavior in various environments. These properties are determined through experimental analysis, including crystallization and solubility studies in different solvents. The crystal structure provides insights into the compound's stability and potential for forming solid-state materials with specific applications (Li Zhong et al., 1998).
properties
IUPAC Name |
1-(2-chlorophenyl)-3-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN4O3S/c1-20-13-7-10(17)12(8-14(13)21(2)25(20,23)24)19-15(22)18-11-6-4-3-5-9(11)16/h3-8H,1-2H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZIEEJYULTWOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)NC(=O)NC3=CC=CC=C3Cl)F)N(S1(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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